N-[(furan-2-yl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
Description
N-[(furan-2-yl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a synthetic heterocyclic compound featuring a triazolo[4,3-a]quinazolin core fused with a triazole ring and a quinazolinone moiety. The molecule is substituted at the 1-position with a propanamide chain bearing a furan-2-ylmethyl group and at the 4-position with a 3-(propan-2-yloxy)propyl side chain. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in targeting enzymes or receptors influenced by heterocyclic systems .
The triazoloquinazolin scaffold is known for its bioactivity in modulating kinases and nucleotide-binding proteins, while the furan and ether linkages enhance solubility and influence intermolecular interactions such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-16(2)31-14-6-12-27-22(30)18-8-3-4-9-19(18)28-20(25-26-23(27)28)10-11-21(29)24-15-17-7-5-13-32-17/h3-5,7-9,13,16H,6,10-12,14-15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLBTLNUHPZINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure
The compound features a furan moiety and a triazole ring, which are known to contribute to various biological activities. Its structure can be summarized as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring and subsequent modifications to introduce the furan and propanamide groups. Key synthetic routes have been documented in various studies, highlighting the importance of reaction conditions and catalysts used in the process .
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of triazoles have shown efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that this compound may possess similar properties .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against | Method Used |
|---|---|---|
| N-[(furan-2-yl)methyl]-... | Staphylococcus aureus | Disk diffusion method |
| N-(substituted triazole) | E. coli | Broth microdilution |
| Nitroimidazole derivatives | Various pathogens | Zone of inhibition |
Anticancer Activity
Preliminary studies suggest that compounds containing triazole and quinazoline moieties may exhibit anticancer properties. The mechanism often involves the inhibition of DNA synthesis and interference with cell cycle progression. Specific studies have reported on the cytotoxic effects of similar compounds against cancer cell lines .
Case Studies
Several case studies have explored the biological activity of compounds with structural similarities to this compound:
- Study on Antimicrobial Activity : A study demonstrated that a related triazole compound inhibited growth in MRSA strains with an MIC (Minimum Inhibitory Concentration) of 16 µg/mL .
- Anticancer Research : In vitro tests showed that a quinazoline derivative caused significant apoptosis in human cancer cells at concentrations as low as 10 µM .
The proposed mechanisms underlying the biological activities include:
- Inhibition of Enzymatic Pathways : Many triazoles inhibit enzymes involved in nucleic acid synthesis.
- Disruption of Membrane Integrity : Some derivatives have been shown to disrupt bacterial membranes leading to cell lysis.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of triazole and quinazoline compounds exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The compound's structure suggests potential efficacy against resistant strains due to its unique pharmacophore .
Anticancer Potential
The quinazoline scaffold is well-known for its anticancer properties. Compounds with similar structures have been reported to exhibit:
- Cytotoxicity against cancer cell lines : Preliminary studies suggest that N-[(furan-2-yl)methyl]-3-{5-oxo... may induce apoptosis in various cancer cell lines, although specific data on this compound remains limited .
Other Therapeutic Applications
The diverse functional groups present in this compound suggest potential applications in:
- Anti-inflammatory treatments : Compounds containing quinazoline and triazole rings have been explored for their anti-inflammatory properties.
- Antiviral activity : Some derivatives have shown promise against viral infections, particularly those affecting the respiratory system.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing related triazole compounds demonstrated the effectiveness of specific reaction conditions in achieving high yields and purity. The synthesized compounds were characterized using spectroscopic methods (NMR, IR) to confirm their structures .
Case Study 2: Antimicrobial Screening
In another study, a series of triazole derivatives were screened for antimicrobial activity against various pathogens. The results indicated that compounds with similar structural features to N-[(furan-2-yl)methyl]-3-{5-oxo... exhibited significant inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and ester functionalities within the molecule are susceptible to hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Reagents | Outcome | References |
|---|---|---|---|---|
| Amide Hydrolysis | Acidic (HCl, H₂SO₄) or Basic (NaOH) | Aqueous HCl/NaOH, reflux | Cleavage of the propanamide group to yield carboxylic acid derivatives. | |
| Ether Cleavage | Strong acids (HBr/HOAc) | 48% HBr in acetic acid | Cleavage of the isopropyloxypropyl chain to form alcohols or alkyl bromides. |
-
The amide group hydrolyzes to produce 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]triazoloquinazolin-1-yl}propanoic acid , while the ether linkage can yield 3-bromopropyl derivatives under harsh conditions.
Nucleophilic Substitution
The triazoloquinazoline core and furan methyl group participate in substitution reactions.
-
Nitration occurs preferentially at the C7 position of the quinazoline ring due to electronic and steric factors.
Oxidation and Reduction
The furan ring and tertiary amines undergo redox transformations.
-
Ozonolysis of the furan ring generates dicarbonyl intermediates , which can be further functionalized .
Cyclization and Ring-Opening Reactions
The triazole and quinazoline moieties enable complex ring transformations.
Synthetic Routes and Key Intermediates
The compound is synthesized via multi-step protocols, as evidenced by literature:
-
Triazoloquinazoline Core Formation :
-
Cyclocondensation of 4-hydrazinoquinazolin-5-one with 3-(propan-2-yloxy)propyl carbonyl chloride under basic conditions.
-
-
Side-Chain Introduction :
-
Coupling of the triazoloquinazoline intermediate with N-[(furan-2-yl)methyl]propanamide via EDC/HOBt-mediated amidation.
-
| Step | Key Intermediate | Yield (%) | Purity (HPLC) | References |
|---|---|---|---|---|
| 1 | 4-[3-(propan-2-yloxy)propyl]triazoloquinazolin-5-one | 62 | >95% | |
| 2 | Final compound | 48 | 98% |
Stability Under Physiological Conditions
Studies indicate moderate stability in aqueous buffers (pH 7.4, 37°C), with a half-life of 6.2 hours due to gradual hydrolysis of the amide bond.
Comparison with Similar Compounds
Research Findings and Implications
- Synergistic Effects : Hybridization of furan and triazoloquinazolin moieties may yield dual-action mechanisms (e.g., antioxidant + kinase inhibition), as seen in structurally related natural products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
